NSC-658497

Beschreibung

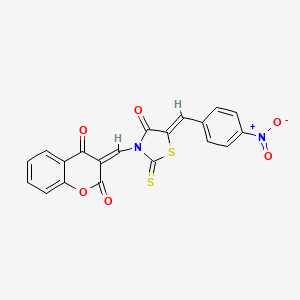

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFUFNNDOAUACG-FUVGAYRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC-658497 mechanism of action in Ras signaling

An In-depth Technical Guide on the Mechanism of Action of NSC-658497 in Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small-molecule inhibitor that targets the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the Ras guanine nucleotide exchange factor (GEF), SOS1. We will detail its inhibitory effects, present quantitative data from key experiments, outline the methodologies used for its characterization, and provide visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the SOS1-Ras Interface

The primary mechanism of action of this compound is the direct inhibition of Son of Sevenless 1 (SOS1), a major GEF that facilitates the activation of Ras proteins.[1][2][3][4] Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. SOS1 catalyzes the exchange of GDP for GTP, thereby turning Ras "on".

This compound acts as a competitive inhibitor by binding to the catalytic site of SOS1.[1][2] This binding event physically obstructs the interaction between SOS1 and Ras, preventing the nucleotide exchange process.[1][2] As a result, Ras remains locked in its inactive, GDP-bound form, and downstream signaling cascades are suppressed.[1]

Signaling Pathway Inhibition

By preventing the activation of Ras, this compound effectively blocks the initiation of downstream signaling pathways that are crucial for cell growth and proliferation. The two major pathways affected are:

-

The MAPK/ERK Pathway: Inhibition of Ras activation leads to a dose-dependent reduction in the phosphorylation of ERK1/2.[1]

-

The PI3K/AKT Pathway: Similarly, the phosphorylation of AKT, a key component of the PI3K pathway, is also dose-dependently inhibited by this compound.[1]

Notably, this compound's inhibitory action is selective. It does not affect the upstream activation of EGFR nor the activity of other related GTPases such as R-Ras and Rac1, highlighting its specificity for the SOS1-Ras signaling axis.[1]

Caption: Mechanism of this compound Action in the Ras Signaling Pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various biochemical and biophysical assays. The key parameters are summarized in the tables below.

Table 1: Biochemical Activity of this compound

| Assay Description | Target | IC50 Value (µM) | Reference |

| Inhibition of SOS1-catalyzed BODIPY-FL GDP dissociation | H-Ras | 22.2 | [5] |

| Inhibition of SOS1-catalyzed BODIPY-TR GTP loading | H-Ras | 40.8 | [5] |

| Blocking of SOS1-catalyzed binding to Ras | Ras | 15.4 | [6] |

Table 2: Binding Affinity of this compound

| Assay Description | Target Protein | Binding Affinity (Kd) (µM) | Reference |

| Microscale Thermophoresis | SOS1 | ~7.0 | [1][5] |

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism of action, from biochemical validation to cellular effects.

References

- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. broadpharm.com [broadpharm.com]

- 4. NSC 658497| CAS 909197-38-2 [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Inhibition of SOS1: A Technical Guide to the Binding Affinity of NSC-658497

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and inhibitory mechanism of NSC-658497, a small molecule inhibitor targeting the Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for Ras GTPases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras signaling pathways and the development of novel cancer therapeutics.

Core Findings: Binding Affinity of this compound to SOS1

This compound has been identified as a direct inhibitor of SOS1, demonstrating a binding affinity in the low micromolar range. The key quantitative measure of this interaction is the dissociation constant (Kd), which has been determined through biophysical assays.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.0 µM | Microscale Thermophoresis (MST) | [1] |

This data indicates a direct and moderately potent interaction between this compound and the catalytic domain of SOS1. Further studies have confirmed that this compound acts as a competitive inhibitor, effectively disrupting the interaction between SOS1 and H-Ras.[1] The inhibitor's site of action has been mapped to the catalytic site of SOS1.[1]

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's interaction with SOS1, detailed experimental protocols for the key assays are provided below.

Microscale Thermophoresis (MST) for Kd Determination

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[2][3] The binding of a ligand to a fluorescently labeled target protein alters the thermophoretic movement of the complex, which is detected and used to calculate the binding affinity.

Experimental Workflow:

Protocol:

-

Protein Preparation: Purified his6-tagged catalytic domain of SOS1 (SOS1-cat) is labeled with an amine-reactive fluorescent dye (e.g., NT-647).[1]

-

Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer. The concentrations used in the original study ranged from 0.006 to 100 µM.[1]

-

Binding Reaction: A constant concentration of the labeled his6-SOS1-cat (100 nM) is incubated with the different concentrations of this compound.[1]

-

MST Measurement: The samples are loaded into standard capillaries, and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).

-

Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted using a nonlinear regression model to determine the dissociation constant (Kd).[1]

BODIPY-FL-GDP Dissociation Assay

This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on Ras. The displacement of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from Ras upon the addition of excess unlabeled GTP is monitored. Inhibitors of the SOS1-Ras interaction will slow down this exchange process.

Experimental Workflow:

References

- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases | MDPI [mdpi.com]

Unveiling SOS1 Function: A Technical Guide to the Chemical Probe NSC-658497

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of NSC-658497 as a chemical probe to investigate the function of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for Ras GTPases. Understanding the intricacies of SOS1-mediated signaling is paramount in deciphering cellular proliferation, differentiation, and the pathogenesis of various cancers. This compound serves as a valuable tool for these investigations by competitively inhibiting the SOS1-Ras interaction.[1][2][3][4]

Introduction to SOS1 and the Role of this compound

SOS1 is a key activator of Ras proteins, which act as molecular switches in critical signaling pathways, including the RAS/MAPK cascade that governs cell growth and division.[5] By facilitating the exchange of GDP for GTP on Ras, SOS1 turns Ras "on," initiating a cascade of downstream signaling events. Dysregulation of SOS1 activity is implicated in developmental disorders like Noonan syndrome and various cancers.[5]

This compound is a small molecule inhibitor that directly binds to the catalytic site of SOS1.[1][3] This binding competitively prevents the interaction between SOS1 and Ras, thereby inhibiting the nucleotide exchange and keeping Ras in its inactive, GDP-bound state.[1][2][3][4] This targeted inhibition allows for the specific interrogation of SOS1 function in cellular processes.

Quantitative Data for this compound

The efficacy of this compound as a selective SOS1 inhibitor has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data for this compound and some of its structural analogs.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 (BODIPY-FL-GDP dissociation) | 15.4 µM | SOS1-mediated nucleotide exchange | [6] |

| IC50 (BODIPY-FL-GDP dissociation) | 22.2 µM | SOS1-mediated nucleotide exchange | [7] |

| IC50 (BODIPY-TR-GTP loading) | 40.8 µM | SOS1-mediated nucleotide exchange | [7] |

| Kd (SOS1 binding) | ~7.0 µM | Microscale Thermophoresis | [7][8] |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

IC50 values were determined using the BODIPY-FL-GDP dissociation assay with 50 nM SOS1-cat and 2 µM H-Ras.[5]

| Compound Group | Analog | IC50 (µM) (mean ± SEM, N=3) |

| Group A (Benzopyran Moiety Alterations) | This compound | 15.4 ± 2.1 |

| Analog A1 | > 100 | |

| Analog A2 | 45.2 ± 5.6 | |

| Group B (Rhodanine Core Alterations) | Analog B1 | > 100 |

| Analog B2 | 68.3 ± 7.9 | |

| Group C (Nitrophenyl Moiety Alterations) | Analog C1 | 48.1 ± 6.3 |

| Analog C2 | 25.7 ± 3.8 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the SOS1 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: SOS1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

SOS1-mediated Nucleotide Exchange Assays

These assays measure the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled guanine nucleotides on H-Ras.

A. BODIPY-FL-GDP Dissociation Assay [5]

-

Reagents and Materials:

-

Purified his6-SOS1-cat (catalytic domain)

-

Purified his6-H-Ras (aa 1-166) pre-loaded with BODIPY-FL-GDP

-

GTP solution (100 µM final concentration)

-

This compound dissolved in DMSO

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2)

-

384-well black plate

-

-

Procedure:

-

Add 9 µl of 50 nM his6-SOS1-cat to each well.

-

Add 10 µl of 100 µM GTP to each well.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells (final DMSO concentration should be 1%).

-

Incubate the plate for 10 minutes at room temperature with gentle shaking.

-

Initiate the reaction by adding 8 µl of 2 µM his6-H-Ras-BODIPY-FL-GDP.

-

Monitor the decrease in fluorescence (excitation 485 nm, emission 520 nm) over time (e.g., every 30 seconds for 30 minutes) using a plate reader.

-

Calculate the rate of GDP dissociation and determine the IC50 value for this compound.

-

B. BODIPY-TR-GTP Loading Assay [5]

-

Reagents and Materials:

-

Purified his6-SOS1-cat

-

Purified nucleotide-free his6-H-Ras (aa 1-166)

-

BODIPY-TR-GTP

-

This compound dissolved in DMSO

-

Assay Buffer

-

384-well black plate

-

-

Procedure:

-

Add 9 µl of 100 nM his6-SOS1-cat to each well.

-

Add varying concentrations of this compound (or DMSO control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of 2 µM nucleotide-free H-Ras and BODIPY-TR-GTP.

-

Monitor the increase in fluorescence (excitation 580 nm, emission 620 nm) over time.

-

Calculate the rate of GTP loading and determine the IC50 value.

-

Ras Activation Assay (GST-Raf1 Pulldown)

This assay determines the levels of active, GTP-bound Ras in cells treated with this compound.[5]

-

Reagents and Materials:

-

Cell line of interest (e.g., NIH 3T3)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

-

GST-Raf1-RBD (Ras Binding Domain) beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-pan-Ras antibody

-

-

Procedure:

-

Seed cells and grow to desired confluency.

-

Serum-starve the cells overnight.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulate cells with 50 ng/mL EGF for 5 minutes.

-

Lyse the cells on ice and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-pan-Ras antibody.

-

Quantify the band intensities to determine the relative amount of active Ras.

-

Cell Proliferation Assay (MTS)

This colorimetric assay measures the effect of this compound on cell viability and proliferation.[5]

-

Reagents and Materials:

-

Cell line of interest (e.g., DU-145, PC-3)

-

This compound

-

Complete cell culture medium

-

MTS reagent

-

96-well clear plate

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO control).

-

Incubate for the desired period (e.g., 3 days), changing the medium with fresh inhibitor every 24 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control.

-

Conclusion

This compound is a well-characterized and effective chemical probe for studying SOS1 function. Its ability to competitively inhibit the SOS1-Ras interaction provides a specific means to dissect the role of SOS1 in various signaling pathways and cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into Ras-driven pathologies and for the development of novel therapeutic strategies targeting the SOS1-Ras axis.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NSC 658497| CAS 909197-38-2 [dcchemicals.com]

The Differential Impact of NSC-658497 on Wild-Type versus Mutant Ras: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor NSC-658497 and its distinct effects on wild-type (WT) and mutant Ras signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.

Executive Summary

This compound has been identified as a potent inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for the activation of Ras proteins. This inhibitory action is highly selective for signaling pathways driven by wild-type Ras, which are dependent on GEF-mediated activation. In contrast, cancer cells harboring constitutively active oncogenic Ras mutations are largely insensitive to this compound. This differential effect underscores the potential of targeting Ras GEFs as a therapeutic strategy for tumors with a wild-type Ras status but aberrant upstream signaling. This guide summarizes the quantitative data, details the experimental methodologies used to ascertain these findings, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeting the Ras Activator, Not Ras Itself

This compound functions by binding to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras.[1] This prevents the exchange of GDP for GTP on wild-type Ras, thereby locking it in an inactive state. Consequently, downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, are suppressed.

Oncogenic Ras mutants, such as H-Ras G12V, possess intrinsic GTPase activity deficiencies that render them constitutively active, independent of SOS1-mediated nucleotide exchange. As a result, this compound does not affect the signaling output in cells driven by these mutant Ras proteins.[1]

References

Investigating the Cellular Targets of NSC-658497: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-658497 has emerged as a significant small molecule inhibitor in the study of Ras signaling pathways, which are frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of this compound. Through a comprehensive review of published literature, we detail the experimental protocols used to identify its primary target and characterize its effects on downstream signaling and cell proliferation. Quantitative data are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams. This document serves as a valuable resource for researchers investigating Ras-dependent cancers and the development of targeted therapeutics.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling networks that control cell proliferation, differentiation, and survival. The activation state of Ras is controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to the activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-AKT cascades.[1] The Son of Sevenless (SOS1) protein is a major GEF for Ras, transducing signals from receptor tyrosine kinases (RTKs) to Ras.[2] Given the high prevalence of activating Ras mutations and the dysregulation of upstream activators in cancer, targeting the Ras signaling pathway has been a long-standing goal in drug discovery. This compound was identified through a rational design approach, coupling virtual screening with experimental validation, as a potent inhibitor of the SOS1-mediated activation of Ras.[2][3]

Primary Cellular Target: SOS1

The primary cellular target of this compound is the guanine nucleotide exchange factor SOS1.[1][2][3] this compound directly binds to the catalytic site of SOS1, competitively inhibiting its interaction with Ras.[2][3] This prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state.

Binding Affinity and Inhibition Potency

The interaction between this compound and SOS1 has been quantified through various biochemical assays.

| Parameter | Value | Assay | Reference |

| IC50 (SOS1-catalyzed BODIPY-FL GDP dissociation from H-Ras) | 15.4 µM | In vitro fluorescence-based GEF assay | [1] |

| IC50 (SOS1-catalyzed FL-GDP dissociation from Ras) | 22.2 µM | In vitro fluorescence-based GEF assay | [4] |

| IC50 (SOS1-catalyzed TR-GTP loading of Ras) | 40.8 µM | In vitro fluorescence-based GEF assay | [4] |

| Kd (this compound binding to SOS1-cat) | ~7.0 µM | Microscale Thermophoresis | [3][4] |

Mechanism of Action and Downstream Effects

By inhibiting SOS1, this compound effectively blocks the activation of Ras and its downstream signaling pathways. This has been demonstrated in various cellular contexts, leading to the inhibition of cell proliferation, particularly in cancer cells with wild-type Ras.[1][3]

Inhibition of Ras-GTP Loading

This compound dose-dependently inhibits the loading of GTP onto Ras in cells stimulated with epidermal growth factor (EGF), a potent activator of the SOS1-Ras axis.[1]

Attenuation of Downstream Signaling

The inhibition of Ras activation by this compound leads to a reduction in the phosphorylation and activation of key downstream effectors in the MEK-ERK and PI3K-AKT pathways.

| Cell Line | Treatment | Effect on p-ERK1/2 | Effect on p-AKT | Reference |

| NIH/3T3 | This compound (0-100 µM) for 2h, then EGF (50 ng/mL) | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

| PC-3 | This compound (0-60 µM) for 2h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

| DU-145 | This compound (0-60 µM) for 2h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

Inhibition of Cell Proliferation

The blockade of these critical pro-proliferative signaling pathways by this compound translates into a dose-dependent inhibition of cell growth in various cancer cell lines.

| Cell Line | Treatment Duration | Effect | Reference |

| PC-3 | 3 days | Dose-dependent inhibition of proliferation | [1] |

| DU-145 | 3 days | Dose-dependent inhibition of proliferation | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets and mechanism of action of this compound.

In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP (BODIPY-FL-GDP) for unlabeled GTP on H-Ras.

Materials:

-

Purified recombinant His-tagged SOS1 catalytic domain (SOS1-cat)

-

Purified recombinant His-tagged H-Ras (amino acids 1-166)

-

BODIPY-FL-GDP

-

GTP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

DMSO (vehicle control)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and purified His-SOS1-cat (e.g., 50 nM final concentration).[3]

-

Add DMSO (vehicle control) or varying concentrations of this compound to the wells and incubate for 10 minutes at room temperature.[3]

-

Prepare H-Ras pre-loaded with BODIPY-FL-GDP.

-

Initiate the exchange reaction by adding the H-Ras-BODIPY-FL-GDP complex (e.g., 2 µM final concentration) and a vast excess of unlabeled GTP (e.g., 100 µM final concentration) to the wells.[3]

-

Immediately measure the decrease in fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). The dissociation of BODIPY-FL-GDP from H-Ras results in a decrease in fluorescence.

-

Calculate the initial rate of nucleotide exchange for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Active Ras Pull-Down Assay

This assay is used to determine the levels of active, GTP-bound Ras in cells treated with this compound.

Materials:

-

Cell culture medium, serum, and supplements

-

This compound

-

EGF (or other stimuli)

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

-

GST-Raf1-RBD (Ras Binding Domain) fusion protein coupled to glutathione-agarose beads

-

Wash Buffer (lysis buffer without protease/phosphatase inhibitors)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Western blotting equipment and reagents

Procedure:

-

Seed cells (e.g., NIH/3T3) and grow to the desired confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.[3]

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes.[3]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Ras antibody to detect the amount of active Ras pulled down.

Cell Proliferation (MTS) Assay

This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of living cells.

Materials:

-

Cell culture medium, serum, and supplements

-

This compound

-

96-well cell culture plates

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Microplate reader

Procedure:

-

Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 3 days).[1]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at ~490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for cell proliferation inhibition.

Visualizations

Signaling Pathway

Caption: SOS1-Ras Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Identifying SOS1 Inhibitors

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor that specifically targets the guanine nucleotide exchange factor SOS1. By binding to the catalytic site of SOS1, it competitively inhibits the SOS1-Ras interaction, leading to the suppression of Ras activation and the subsequent attenuation of downstream pro-proliferative signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing this compound as a tool to investigate Ras-dependent cellular processes and for those in the field of drug development seeking to design novel anti-cancer therapeutics targeting the Ras signaling cascade.

References

An In-Depth Technical Guide on the Downstream Effects of NSC-658497 on the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-658497 is a small molecule inhibitor that effectively targets the guanine nucleotide exchange factor SOS1 (Son of Sevenless 1), a critical upstream activator of the Ras GTPase. By competitively disrupting the SOS1-Ras interaction, this compound abrogates Ras activation, leading to a significant downstream attenuation of the MAPK/ERK signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its downstream effects on the MAPK pathway, and the resulting impact on cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in oncology and signal transduction.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in Ras or upstream components, is a hallmark of many human cancers.[1] SOS1, a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating Ras by catalyzing the exchange of GDP for GTP.[2] Consequently, inhibiting the SOS1-Ras interaction presents a compelling therapeutic strategy to suppress oncogenic Ras signaling.

This compound has been identified as a potent inhibitor of SOS1.[2] This document details the downstream consequences of SOS1 inhibition by this compound, with a specific focus on the MAPK pathway.

Mechanism of Action of this compound

This compound functions by binding to the catalytic site of SOS1, thereby preventing its interaction with Ras.[2] This competitive inhibition blocks the SOS1-mediated exchange of GDP for GTP on Ras, effectively locking Ras in its inactive, GDP-bound state. The direct consequence is a reduction in the pool of active, GTP-bound Ras available to engage and activate downstream effector proteins, most notably Raf kinases, which are the entry point to the MAPK cascade.

Figure 1. Mechanism of this compound Action.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified at multiple stages of the signaling cascade, from direct target engagement to downstream cellular effects.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Method | Value | Cell Line/System | Reference |

| SOS1 Binding (Kd) | Microscale Thermophoresis | ~7.0 µM | Purified His6-SOS1-cat | [3] |

| SOS1 GEF Inhibition (IC50) | BODIPY-FL-GDP Dissociation Assay | ~22.2 µM | In vitro | [3] |

| SOS1-Ras Interaction Inhibition (IC50) | HTRF-based Nucleotide Exchange Assay | 15.4 µM | In vitro | [4] |

| Cell Proliferation Inhibition (Qualitative) | MTS Assay | Dose-dependent | NIH/3T3, HeLa, DU-145, PC-3 | [1] |

Downstream Effects on the MAPK Pathway

Treatment of cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of key MAPK pathway components.

Inhibition of ERK Phosphorylation

A primary downstream consequence of SOS1 inhibition by this compound is the suppression of ERK1/2 phosphorylation (p-ERK). By preventing Ras activation, this compound effectively blocks the signal transmission down the Raf-MEK-ERK cascade. This has been demonstrated in various cell lines, including NIH/3T3 fibroblasts and prostate cancer cells (DU-145 and PC-3).[1]

Table 2: Dose-Dependent Inhibition of p-ERK by this compound in Prostate Cancer Cells

| Cell Line | This compound Concentration | Observed Effect on p-ERK Levels | Reference |

| DU-145 | 10 µM | Partial Inhibition | [1] |

| DU-145 | 20 µM | Strong Inhibition | [1] |

| DU-145 | 40 µM | Complete Inhibition | [1] |

| PC-3 | 10 µM | Partial Inhibition | [1] |

| PC-3 | 20 µM | Strong Inhibition | [1] |

| PC-3 | 40 µM | Complete Inhibition | [1] |

Note: The table reflects the qualitative descriptions of dose-dependent inhibition from the source. Precise percentage inhibition values were not provided.

Figure 2. Downstream Signaling Inhibition by this compound.

Effects on Cell Proliferation

The inhibition of the MAPK pathway by this compound translates to a significant reduction in cancer cell proliferation. This effect is also dose-dependent and has been observed in multiple cancer cell lines.[1]

Table 3: Effect of this compound on Cancer Cell Proliferation

| Cell Line | This compound Concentration | Effect on Proliferation | Reference |

| DU-145 | 10 - 40 µM | Dose-dependent inhibition | [1] |

| PC-3 | 10 - 40 µM | Dose-dependent inhibition | [1] |

| NIH/3T3 | 10 - 40 µM | Dose-dependent inhibition | [1] |

| HeLa | 10 - 40 µM | Dose-dependent inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Western Blotting for ERK Phosphorylation

This protocol is for the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.

-

Cell Culture and Treatment: Plate cells (e.g., DU-145, PC-3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 2 hours. Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 5 minutes.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To detect total ERK, strip the membrane and re-probe with an antibody against total ERK1/2.

Figure 3. Western Blotting Workflow.

Cell Proliferation (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., DU-145, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of the SOS1-Ras interaction in cellular signaling. Its ability to potently and specifically inhibit SOS1 leads to a clear and dose-dependent attenuation of the downstream MAPK pathway, as evidenced by the reduction in ERK phosphorylation. This upstream inhibition of the MAPK cascade translates into a significant anti-proliferative effect in cancer cells that are dependent on this pathway for their growth and survival. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the SOS1-Ras axis in cancer.

References

The SOS1 Inhibitor NSC-658497: A Technical Guide to its Role in Halting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-658497 has emerged as a significant small molecule inhibitor in the landscape of cancer therapeutics, primarily targeting the proliferation of cancer cells. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on crucial signaling pathways, and its differential efficacy in various cancer cell lines. Through a comprehensive review of existing research, this document outlines the core molecular interactions of this compound and presents detailed experimental protocols for its study, aiming to equip researchers with the knowledge to further explore its therapeutic potential.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Mutations leading to the constitutive activation of Ras are found in a significant percentage of human cancers, making the Ras signaling cascade a prime target for anti-cancer drug development.[1] One of the key activators of Ras is the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on Ras, thereby switching it to its active state.[1][2] this compound is a small molecule inhibitor that has been identified to specifically target the catalytic activity of SOS1, offering a promising strategy for inhibiting Ras-driven oncogenesis.[2][3]

Mechanism of Action: Inhibition of the SOS1-Ras Interaction

This compound functions as a competitive inhibitor of the SOS1-Ras interaction.[2][3] It directly binds to the catalytic pocket of SOS1, the same site where Ras binds.[3] This competitive binding prevents SOS1 from accessing and activating Ras, effectively blocking the GDP-GTP exchange and maintaining Ras in its inactive, GDP-bound state.[2][3] Mutagenesis studies have identified specific residues within the SOS1 catalytic site that are crucial for the binding of this compound.[3]

Signaling Pathway Inhibition

By inhibiting SOS1-mediated Ras activation, this compound effectively downregulates the downstream signaling pathways that are critical for cancer cell proliferation and survival. The two major pathways affected are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, and its inhibition by this compound leads to a reduction in the phosphorylation of ERK1/2.[3]

-

The Ras-PI3K-AKT Pathway: This pathway is crucial for cell survival and growth. This compound treatment also results in decreased phosphorylation of AKT.[3]

The dual inhibition of these pathways contributes to the potent anti-proliferative effects of this compound.

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, notably through the National Cancer Institute's NCI-60 screen. The data reveals a differential sensitivity to the compound, with a notable trend of higher efficacy in cell lines harboring wild-type K-Ras compared to those with oncogenic K-Ras mutations.[3]

| Cell Line | Cancer Type | K-Ras Status | GI50 (µM) - NCI-60 Data |

| HOP-92 | Non-Small Cell Lung Cancer | Wild-Type | Sensitive |

| OVCAR-3 | Ovarian Cancer | Wild-Type | Sensitive |

| A549 | Non-Small Cell Lung Cancer | Mutant | Less Sensitive |

| OVCAR-5 | Ovarian Cancer | Mutant | Less Sensitive |

Note: Specific GI50 values from the NCI-60 database require direct querying of the Developmental Therapeutics Program (DTP) database. The table indicates the relative sensitivity as reported in the primary literature.

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound for SOS1-catalyzed nucleotide exchange to be in the micromolar range.[4]

| Assay | Target | IC50 (µM) |

| BODIPY-FL-GDP Dissociation | SOS1-catalyzed H-Ras nucleotide exchange | ~15.4 |

Experimental Protocols

Cell Proliferation (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., DU-145, PC-3)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in the Ras-ERK and Ras-PI3K pathways following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-Ras, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with desired concentrations of this compound for 2-4 hours.

-

Stimulate the cells with a growth factor such as EGF (e.g., 50 ng/mL) for 5-10 minutes to activate the Ras pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

References

- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Review of NSC-658497: A Small Molecule Inhibitor of the SOS1-Ras Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available literature on NSC-658497, a small molecule compound identified as an inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates Ras proteins, pivotal regulators of intracellular signaling pathways controlling cell proliferation, differentiation, and survival.[1][2][3][4] Aberrant Ras signaling is a hallmark of many human cancers, making its upstream activators like SOS1 attractive targets for therapeutic intervention.[1][2][5] this compound serves as a proof-of-principle compound for the rational design of small-molecule inhibitors that target the enzymatic activity of Ras GEFs.[1][2]

Core Mechanism of Action: Competitive Inhibition of the SOS1-Ras Interface

SOS1 facilitates the activation of Ras by catalyzing the exchange of bound GDP (inactive state) for GTP (active state).[4] This process is a critical node in transducing signals from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK and PI3K/AKT signaling cascades.[1][6][7]

This compound functions by directly binding to the catalytic site of SOS1.[1][2][5] This binding competitively suppresses the interaction between SOS1 and Ras, thereby dose-dependently inhibiting the GEF activity of SOS1.[1][2][5] Mutagenesis and structure-activity relationship (SAR) studies have confirmed that the site of action for this compound is the catalytic pocket of SOS1.[1][2] This inhibitory action effectively blocks Ras activation and subsequent downstream signaling events.[1][2]

Caption: SOS1-mediated RAS activation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its direct binding to SOS1 and its functional consequences on the RAS signaling pathway.

Table 1: Biochemical Activity and Binding Affinity of this compound

| Parameter | Method | Target | Value | Reference |

| IC₅₀ (GDP Dissociation) | BODIPY-FL GDP Dissociation Assay | SOS1-cat on H-Ras | 22.2 µM | [8] |

| IC₅₀ (GTP Loading) | BODIPY-TR GTP Loading Assay | SOS1-cat on H-Ras | 40.8 µM | [8] |

| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | This compound to SOS1 | 7.0 µM | [1][8] |

| Binding Specificity | Microscale Thermophoresis (MST) | This compound to H-Ras | No binding detected | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Target/Process | Effect | Reference |

| NIH 3T3 | GST-Raf1 Pull-Down | H-Ras Activation (EGF-stimulated) | Dose-dependent inhibition | [1] |

| NIH 3T3 | Western Blot | p-ERK1/2, p-AKT (EGF-stimulated) | Dose-dependent inhibition | [1] |

| NIH 3T3 | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1] |

| HeLa | Western Blot | p-ERK1/2, p-AKT | Dose-dependent inhibition | [1][5] |

| HeLa | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1][5] |

| DU-145 (Prostate Cancer) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1][5] |

| PC-3 (Prostate Cancer) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1] |

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures to establish its mechanism and efficacy.

Caption: Key experimental workflows for the validation of this compound.

1. SOS1-Catalyzed Nucleotide Exchange Assays These assays measure the ability of this compound to inhibit the GEF activity of SOS1 on H-Ras.

-

BODIPY-FL GDP Dissociation Assay:

-

Principle: Measures the rate of dissociation of a fluorescent GDP analog (BODIPY-FL GDP) from H-Ras, which is accelerated by SOS1. Inhibition is observed as a decrease in the rate of fluorescence change.

-

Protocol: H-Ras (2 µM) is pre-loaded with BODIPY-FL GDP. The reaction is initiated by adding the catalytic domain of SOS1 (SOS1-cat, 50 nM) and a surplus of non-fluorescent GTP in the presence of varying concentrations of this compound or DMSO (control). Fluorescence is monitored over time.[1]

-

-

BODIPY-TR GTP Loading Assay:

-

Principle: Measures the direct loading of a fluorescent GTP analog (BODIPY-TR GTP) onto H-Ras, catalyzed by SOS1. Inhibition is seen as reduced fluorescence associated with H-Ras.

-

Protocol: The reaction mixture contains H-Ras, SOS1-cat, BODIPY-TR GTP, and varying concentrations of this compound. The increase in fluorescence due to the binding of the fluorescent GTP to H-Ras is measured.[1][8]

-

2. Microscale Thermophoresis (MST)

-

Principle: This technique measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, or hydration shell. It is used to quantify the binding affinity between this compound and SOS1.

-

Protocol: A constant concentration of fluorescently labeled SOS1 is mixed with a serial dilution of this compound. The samples are loaded into capillaries, and the thermophoretic movement is measured. The change in movement upon binding is used to calculate the dissociation constant (Kd).[1][8]

3. GST-Raf1 Effector Pull-Down Assay

-

Principle: This assay quantifies the amount of active, GTP-bound Ras in cells. The Ras-binding domain (RBD) of the Raf1 kinase, fused to GST, is used as bait to specifically pull down Ras-GTP.

-

Protocol: Cells (e.g., NIH 3T3) are serum-starved and pre-treated with this compound.[1] They are then stimulated with EGF (50 ng/mL) to activate the Ras pathway.[1] Cell lysates are incubated with GST-Raf1-RBD beads. The pulled-down complex is analyzed by Western blotting using a pan-Ras antibody to detect the amount of activated Ras.[1]

4. Western Blotting for Downstream Signaling

-

Principle: Measures the phosphorylation status, and thus activation, of key proteins downstream of Ras, such as ERK and AKT.

-

Protocol: Cells are treated as described for the pull-down assay. Total cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-ERK1/2 (p-ERK1/2) and phospho-AKT (p-AKT). Total ERK and AKT levels are also measured as loading controls.[1]

5. MTS Cell Proliferation Assay

-

Principle: A colorimetric assay to measure the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Protocol: Cancer cell lines (e.g., DU-145, PC-3) are seeded in 96-well plates and grown in the presence of varying concentrations of this compound or DMSO for a set period (e.g., 3 days).[1] At specified time points, MTS reagent is added, and the absorbance is measured to determine the relative number of viable cells.[1]

Selectivity and Structure-Activity Relationship (SAR)

The selectivity of this compound is a key aspect of its characterization. Studies have shown that it does not affect the activity of H-Ras-related R-Ras or the Rho GTPase, Rac1, in cells.[1] This suggests a degree of selectivity for the SOS1-Ras signaling axis over other related GTPase pathways.[1]

Furthermore, SAR studies on structural analogs of this compound have been performed to identify the chemical moieties essential for its inhibitory activity against SOS1.[1][2] This work provides a foundation for the future design of more potent and specific SOS1 inhibitors.

Caption: Logical flow of this compound's inhibitory mechanism on the SOS1-Ras axis.

Conclusion and Future Outlook

This compound is a well-characterized small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1.[1][2][5] Through direct, low-micromolar binding to the SOS1 catalytic site, it competitively disrupts the SOS1-Ras interaction, leading to the inhibition of Ras activation and its downstream pro-proliferative signaling pathways.[1][5] Its efficacy has been demonstrated in biochemical assays and various cell lines, including those derived from prostate cancer.[1] These studies establish a clear proof of principle for the rational design of inhibitors targeting the enzymatic activity of Ras GEFs.[1][2] this compound serves as a valuable chemical probe for studying SOS1-dependent signaling and represents a foundational lead compound for the development of novel therapeutics targeting Ras-driven cancers.

References

- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. SOS1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NSC-658497 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-658497 is a small molecule inhibitor that targets the Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for the activation of Ras GTPases.[1][2] Ras proteins are pivotal upstream regulators of multiple signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[1][3] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][4]

This compound acts by binding to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras. This blockade prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state and suppressing downstream signaling.[1][3] While this compound does not directly inhibit kinases, its action on the upstream activator SOS1 provides a valuable tool for studying the impact of Ras pathway inhibition on downstream kinase activity.

These application notes provide detailed protocols for in vitro kinase assays designed to assess the indirect inhibitory effects of this compound on the key kinases of the MAPK pathway: Raf, MEK, and ERK.

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway from the Epidermal Growth Factor Receptor (EGFR) to the downstream kinases, highlighting the point of inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 for SOS1 Inhibition | 15.4 µM | BODIPY-FL-GDP dissociation assay | Purified H-Ras and SOS1-cat | [5] |

| Inhibition of Ras-GTP activity | Dose-dependent (0-60 µM) | GST-Raf1 pull-down | PC-3 and DU-145 cells | [5] |

| Inhibition of p-ERK1/2 | Dose-dependent (0-100 µM) | Western Blot | NIH/3T3 cells | [5] |

| Inhibition of p-Akt | Dose-dependent (0-100 µM) | Western Blot | NIH/3T3 cells | [5] |

| Inhibition of Cell Proliferation | Dose-dependent (0-60 µM) | MTS assay | PC-3 and DU-145 cells | [5] |

Experimental Protocols

The following protocols are designed to assess the activity of key kinases in the MAPK pathway. Since this compound targets the upstream activator SOS1, its effect on these kinases is indirect. These assays can be used to characterize the downstream consequences of SOS1 inhibition in a cell-free system.

General Experimental Workflow

The general workflow for the in vitro kinase assays is depicted below.

References

Application Notes and Protocols: NSC-658497

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-658497 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for Ras GTPases. By binding to the catalytic site of SOS1, this compound competitively inhibits the SOS1-Ras interaction, thereby preventing the exchange of GDP for GTP on Ras and blocking its activation.[1][2] This inhibitory action on the Ras signaling pathway makes this compound a valuable tool for studying Ras-driven cellular processes and a potential therapeutic agent in cancers characterized by aberrant Ras signaling.[2][3]

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Physicochemical and Handling Information

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 909197-38-2 |

| Molecular Formula | C₂₀H₁₀N₂O₆S₂ |

| Molecular Weight | 438.43 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

| Storage of Powder | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark environment. |

| Storage of Stock Solution | In DMSO at -20°C for up to 1 month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4] |

| Mechanism of Action | Inhibits SOS1-mediated Ras activation by competitively suppressing the SOS1-Ras interaction.[1][2] |

| IC₅₀ | ~15.4 µM in a BODIPY-FL-GDP dissociation assay with SOS1-cat and H-Ras. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for many in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Protocol:

-

Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.384 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Mass (mg) = 0.010 mol/L x 0.001 L x 438.43 g/mol x 1000 = 4.384 mg

-

-

Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If complete dissolution is not readily achieved, gentle warming in a 37°C water bath or brief sonication can be used to aid solubilization.[5] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a working solution for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[4]

Protocol:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions in sterile cell culture medium.

-

Final Dilution: Directly add the desired volume of the stock or serially diluted solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.

-

Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the treated samples.

-

Application: Mix the working solution gently by pipetting and immediately add it to your cells.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Ras signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of the SOS1-Ras signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Cell Viability Assay with NSC-658497 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-658497 is a small molecule inhibitor that targets Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) crucial for the activation of Ras GTPases.[1][2][3] Ras proteins are key regulators of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1][3] Dysregulation of the Ras pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[3][4]

This compound binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction and suppressing its GEF activity.[1][2][3] This blockade of Ras activation leads to the dose-dependent inhibition of downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways, ultimately resulting in reduced cell proliferation.[1][2] Notably, this compound has shown selectivity in inhibiting the growth of cancer cells with wild-type Ras, suggesting its potential as a targeted therapy.[1]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a tetrazolium-based colorimetric assay (MTS).

Mechanism of Action: this compound Signaling Pathway

Caption: this compound inhibits the SOS1-mediated Ras activation pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a cell viability assay with this compound treatment on a cancer cell line (e.g., DU-145 prostate cancer cells) after 72 hours of incubation.

| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |

| 0 (DMSO control) | 1.250 | 0.085 | 100% |

| 1 | 1.125 | 0.070 | 90% |

| 5 | 0.875 | 0.065 | 70% |

| 10 | 0.625 | 0.050 | 50% |

| 25 | 0.313 | 0.040 | 25% |

| 50 | 0.125 | 0.025 | 10% |

| 100 | 0.063 | 0.015 | 5% |

Note: This data is illustrative and will vary depending on the cell line, experimental conditions, and incubation time.

Experimental Protocols

A widely used method to assess cell viability is the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[1][5] This protocol is adapted from established methods for testing this compound.[1]

MTS Cell Viability Assay Protocol

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., DU-145, PC-3)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Dilute the cell suspension to the desired concentration (e.g., 1,000-2,000 cells/100 µL).[1]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[1]

-

-

MTS Assay:

-

After the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[1][5]

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ humidified incubator.[1][6] The incubation time may need to be optimized depending on the cell type and density.

-

Gently mix the plate on an orbital shaker for 1 minute to ensure homogeneous color development.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the medium-only background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the % cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

Experimental Workflow Diagram

Caption: Workflow for the MTS cell viability assay with this compound.

References

- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compounds can target Ras pathway | MDedge [mdedge.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of NSC-658497 in High-Throughput Screening for SOS1-Ras Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-658497 is a small molecule inhibitor that effectively targets the interaction between the Son of Sevenless homolog 1 (SOS1) and Ras proteins.[1][2][3] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP.[1][2] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making the SOS1-Ras interaction a compelling target for therapeutic intervention. This compound binds to the catalytic site of SOS1, competitively inhibiting its interaction with Ras and subsequently suppressing downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][4]

These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel inhibitors of the SOS1-Ras interaction. Detailed protocols for common HTS assay formats are provided to guide researchers in setting up robust and reliable screening platforms.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the SOS1-Ras protein-protein interaction. By occupying the catalytic pocket of SOS1, it prevents the binding of Ras, thereby inhibiting the SOS1-mediated exchange of GDP for GTP on Ras. This leads to a decrease in the active GTP-bound form of Ras and a subsequent reduction in the activation of downstream effector pathways.

Quantitative Data for this compound

The following tables summarize the key in vitro and cellular activities of this compound, which are essential for its use as a reference standard in HTS assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 15.4 µM | BODIPY-FL-GDP Dissociation Assay | [3] |

| Kd (SOS1) | 7.0 µM | Direct Titration Fluorescence Assay | [1] |

| Kd (H-Ras) | No binding detected | Direct Titration Fluorescence Assay | [1] |

Table 1: In Vitro Biochemical Activity of this compound

| Cell Line | Assay Type | Effect | Concentration Range | Reference |

| NIH/3T3 | Western Blot | Dose-dependent inhibition of EGF-stimulated Ras, p-ERK1/2, and p-AKT | 0-100 µM | [1] |

| PC-3 (Prostate) | MTS Proliferation Assay | Dose-dependent inhibition of cell proliferation | 0-60 µM | [1] |

| DU-145 (Prostate) | MTS Proliferation Assay | Dose-dependent inhibition of cell proliferation | 0-60 µM | [1] |

| PC-3 (Prostate) | Western Blot | Dose-dependent inhibition of Ras-GTP, p-ERK1/2, and p-Akt | 0-60 µM | [4] |

| DU-145 (Prostate) | Western Blot | Dose-dependent inhibition of Ras-GTP, p-ERK1/2, and p-Akt | 0-60 µM | [4] |

Table 2: Cellular Activity of this compound

High-Throughput Screening Experimental Workflow

A typical HTS campaign to identify novel SOS1-Ras interaction inhibitors involves several stages, from primary screening to hit validation and characterization. This compound serves as a crucial positive control throughout this process to ensure assay performance and to benchmark the potency of newly identified compounds.

References

Application Notes and Protocols for NSC-658497 in Ras-Dependent Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NSC-658497, a potent and specific inhibitor of Son of Sevenless 1 (SOS1), to investigate Ras-dependent signaling pathways. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras, a key molecular switch in cellular signaling. By targeting SOS1, this compound offers a powerful tool to dissect the intricacies of Ras-driven processes in both normal physiology and disease states, particularly in cancer.

Mechanism of Action

This compound functions as a competitive inhibitor of the SOS1-Ras interaction.[1][2][3][4] It binds to the catalytic site of SOS1, thereby preventing the exchange of GDP for GTP on Ras.[1][2][3] This action effectively locks Ras in its inactive, GDP-bound state, leading to the suppression of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2] This targeted inhibition allows for the specific interrogation of signaling events directly regulated by SOS1-mediated Ras activation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Substrate | IC50 Value | Reference |

| BODIPYFL-GDP Dissociation | SOS1-cat | H-Ras (aa 1-166) | 15.4 µM | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| NIH/3T3 | Ras Activation (EGF-stimulated) | Inhibition | 0-20 µM | [4] |

| NIH/3T3 | p-ERK1/2 & p-AKT (EGF-stimulated) | Inhibition | 0-100 µM | [4] |

| PC-3 (Prostate Cancer) | Proliferation | Inhibition | 0-60 µM (3 days) | [4] |

| DU-145 (Prostate Cancer) | Proliferation | Inhibition | 0-60 µM (3 days) | [4] |

| PC-3 (Prostate Cancer) | Ras-GTP, p-ERK1/2, p-AKT | Inhibition | 0-60 µM | [4] |

| DU-145 (Prostate Cancer) | Ras-GTP, p-ERK1/2, p-AKT | Inhibition | 0-60 µM | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its experimental use.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound.

Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cells with this compound. Specific conditions should be optimized for each cell line.

Materials:

-

Cell line of interest (e.g., NIH/3T3, PC-3, DU-145)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Growth factors (e.g., Epidermal Growth Factor, EGF) if required

-

Cell culture plates/flasks

Protocol:

-

Cell Seeding:

-

Culture cells in complete growth medium in a 37°C incubator with 5% CO2.

-

When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend cells in complete growth medium and perform a cell count.

-

Seed cells into appropriate culture plates at a predetermined density and allow them to adhere overnight.

-

-

Serum Starvation (if studying growth factor stimulation):

-

The following day, aspirate the complete growth medium and wash the cells once with serum-free medium.

-

Add serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.

-

-

This compound Treatment:

-

Prepare working solutions of this compound and DMSO (vehicle control) in serum-free or complete medium at the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.

-

Aspirate the medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 2 hours for signaling studies, or up to 72 hours for proliferation assays).

-

-